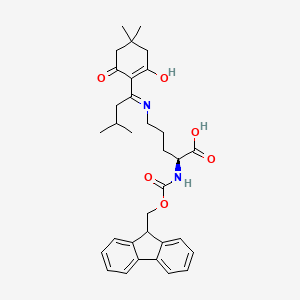
Fmoc-D-Tyr(Bzl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid, is a useful research compound. Its molecular formula is C31H27NO5 and its molecular weight is 493,56 g/mole. The purity is usually 95%.
BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
“Fmoc-D-Tyr(Bzl)-OH” wird häufig im Bereich der Peptidsynthese eingesetzt {svg_1}. Die Fmoc/tBu-Festphasen-Synthese ist die Methode der Wahl für die Synthese von Peptiden in Forschung und Industrie {svg_2}. Diese Synthesemethode beinhaltet eine feste polymere Schutzgruppe und ermöglicht die Verwendung eines Überschusses an Reagenzien, um quantitative Ausbeuten zu erzielen {svg_3}.
Arzneimittelentwicklung
Peptide, die mit „this compound“ synthetisiert werden, gewinnen zunehmend Aufmerksamkeit als potenzielle Medikamente {svg_4}. Die Möglichkeit, die Sequenz und Länge der Peptidkette zu kontrollieren, ermöglicht die Gestaltung spezifischer Arzneistoffmoleküle mit gezielten Wirkungen {svg_5}.
Grüne Chemie
Die Verwendung von „this compound“ in der Peptidsynthese ist auch für den Bereich der grünen Chemie relevant {svg_6}. Jüngste Studien haben die Verwendung grünerer Lösungsmittel in der Festphasen-Peptidsynthese (SPPS) vorgeschlagen, wodurch die Umweltbelastung verringert und die Sicherheit für die menschliche Gesundheit verbessert wird {svg_7}.
Biochemische Forschung
“this compound” wird in der biochemischen Forschung verwendet, insbesondere bei der Untersuchung der Proteinstruktur und -funktion {svg_8}. Die Möglichkeit, Peptide mit bestimmten Sequenzen zu synthetisieren, ermöglicht es Forschern, die Rolle dieser Sequenzen in der Proteinfunktion zu untersuchen {svg_9}.
Materialwissenschaft
Peptide, die mit „this compound“ synthetisiert werden, können auch im Bereich der Materialwissenschaften verwendet werden {svg_10}. Diese Peptide können so konzipiert werden, dass sie sich zu bestimmten Strukturen selbst zusammenbauen, wodurch neuartige Materialien mit einzigartigen Eigenschaften entstehen {svg_11}.
Diagnosewerkzeuge
Peptide, die mit „this compound“ synthetisiert werden, können als Diagnosewerkzeuge verwendet werden {svg_12}. Diese Peptide können so konzipiert werden, dass sie an bestimmte Ziele binden, wodurch diese Ziele in biologischen Proben nachgewiesen und quantifiziert werden können {svg_13}.
Wirkmechanismus
Target of Action
Fmoc-D-Tyr(Bzl)-OH, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein.
Mode of Action
The compound works by protecting the amino group of the amino acid during peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group used in solid-phase peptide synthesis. It protects the amino group, preventing it from reacting until it is removed in a deprotection step . The Bzl (benzyl) group protects the tyrosine’s phenolic OH group .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . In this process, the Fmoc group is first removed, exposing the amino group for reaction. The amino group can then react with the carboxyl group of another amino acid, forming a peptide bond. This process is repeated to form a peptide chain. The Bzl group is removed later in the process, after the peptide chain has been formed .
Pharmacokinetics
Its solubility, stability, and reactivity are crucial for its role in peptide synthesis .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the reactive groups of the amino acids during synthesis, it prevents unwanted side reactions, ensuring that the peptide chain forms correctly .
Action Environment
The action of this compound is influenced by several environmental factors. The pH of the solution, the temperature, and the presence of other reagents can all affect its reactivity and the success of the peptide synthesis . For example, the Fmoc group is removed under basic conditions, so the pH must be carefully controlled . Similarly, the reaction temperature can affect the rate of peptide bond formation .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHSJSKPWIOKIJ-GDLZYMKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654297 |
Source


|
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138775-48-1 |
Source


|
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














